molecular formula C3H6OS B1222608 Propanethial S-oxide CAS No. 32157-29-2

Propanethial S-oxide

Cat. No. B1222608
CAS RN: 32157-29-2
M. Wt: 90.15 g/mol
InChI Key: BAZSXBOAXJLRNH-UHFFFAOYSA-N
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Description

Propanethial S-oxide, also known as the ‘lachrymatory factor’, is an airborne sulfur-containing organic chemical that is similar to tear gas . It is a member of a class of organosulfur compounds known as thiocarbonyl S-oxides . This compound is released when onions are cut, causing a stinging sensation and tears .


Synthesis Analysis

The synthesis of Propanethial S-oxide is a two-step process that occurs when onions are cut . When an onion cell is damaged, alliinase enzymes are released. These enzymes enable water and S-1-propenyl-L-cysteine sulfoxide to react together to produce a variety of sulfurous compounds. One of these compounds, 1-propenyl sulfenic acid, is then converted into Propanethial S-oxide by another enzyme, lachrymatory-factor synthase .


Molecular Structure Analysis

The molecular formula of Propanethial S-oxide is C3H6OS . Its molecular weight is 90.144 . The structure of Propanethial S-oxide includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

When Propanethial S-oxide comes into contact with the surface of the eye, it reacts with water to create an acid that stimulates a nervous response, triggering tears to wash the irritant away . This reaction is the reason why cutting onions can make you cry .


Physical And Chemical Properties Analysis

Propanethial S-oxide is a volatile liquid . Its molecular weight is 90.144 , and its molecular formula is C3H6OS .

Scientific Research Applications

1. Food Storage and Quality Assessment

Propanethial S-oxide (PSO) plays a crucial role in the flavor chemistry of Allium species, such as scallions. Research by Yamane, Yamane, and Shibamoto (1994) in the Journal of Agricultural and Food Chemistry focused on the content of PSO in scallions during cold storage. Their findings indicated that the levels of PSO in scallions stored at different temperatures varied significantly, suggesting its potential as a marker for assessing the freshness and quality of stored food products (Yamane, Yamane, & Shibamoto, 1994).

2. Molecular and Structural Studies

Gillies et al. (1999) conducted a study on the molecular structure and electric dipole moment of Propanethial S-oxide, employing pulsed-beam Fourier transform microwave spectroscopy. This research, published in the Journal of Physical Chemistry A, provided detailed insights into the unstable species of Propanethial S-oxide, contributing to a better understanding of its chemical properties and reactions (Gillies et al., 1999).

3. Biofunctional Device Development

The interaction of 1-Propanethiol with zinc oxide (ZnO) surfaces was studied by Ogata et al. (2005) in Applied Surface Science. Their X-ray photoelectron spectroscopy (XPS) analysis revealed the formation of S O bonds, highlighting the stability and potential applications of 1-propanethiol/ZnO structures in biofunctional devices (Ogata et al., 2005).

4. Chemical and Biological Properties of Organosulfur Compounds

A study by Shen and Parkin (2000) in the Journal of Agricultural and Food Chemistry developed a model system for generating pure thiosulfinates and Propanethial-S-oxide (PTSO). This research is significant for understanding the chemical and biological properties of organosulfur compounds found in Allium spp. and for exploring the dynamics of organosulfur chemistry (Shen & Parkin, 2000).

5. Thermochemical Studies

Kieninger and Ventura (2002) in Physical Chemistry Chemical Physics conducted computational determination of the enthalpy of formation of alkylthial S-oxides, including Propanethial-S-oxide. This study is crucial for understanding the thermochemical properties of these compounds, contributing to a broader understanding of their stability and reactivity (Kieninger & Ventura, 2002).

6. Analytical Chemistry and Food Science

Research by Shultz in The Dental Register emphasized the importance of Propanethial S-oxide in onions as the compound causing eye irritation. This study demonstrated the compound's detection using advanced mass spectrometry techniques, highlighting its relevance in analytical chemistry and food science (Shultz, 1896).

Safety And Hazards

The primary hazard associated with Propanethial S-oxide is that it acts as a lachrymatory agent, causing a stinging sensation and tears when it comes into contact with the eyes .

Future Directions

Propanethial S-oxide is thought to be a natural defense against being eaten by animals . It can also kill bacteria and fungi, making it a useful (albeit mild and slightly unpleasant) antibiotic . Future research may explore these properties further and investigate potential applications.

properties

IUPAC Name

1-sulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSXBOAXJLRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954029
Record name Propanethial S-oxide
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Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanethial S-oxide, (1Z)-

CAS RN

32157-29-2, 70565-74-1, 74635-27-1
Record name Thiopropanal S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32157-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanethial S-oxide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032157292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-Propanethial S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070565741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanethial S-oxide, (1E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanethial S-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPANETHIAL S-OXIDE, (1Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI55X42ZZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPANETHIAL S-OXIDE, (1E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLN93NUR7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thial-1-Propene-1-thiol S-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040346
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
845
Citations
C Shen, KL Parkin - Journal of agricultural and food chemistry, 2000 - ACS Publications
A model reaction system was developed for generating pure thiosulfinates and propanethial-S-oxide (PTSO) using an isolated alliinase (EC 4.4.1.4) and isolated or synthetic alk(en)yl-l-…
Number of citations: 58 pubs.acs.org
E Block, JZ Gillies, CW Gillies, AA Bazzi… - Journal of the …, 1996 - ACS Publications
Flow pyrolysis of 2-methyl-2-propyl 1‘-propenyl sulfoxide (9b) affords a 98:2 mixture of (Z)- and (E)-propanethial S-oxide ((Z)- and (E)-5b), both characterized by Fourier transform …
Number of citations: 64 pubs.acs.org
A Yamane, A Yamane, T Shibamoto - Journal of Agricultural and …, 1994 - ACS Publications
Propanethial S-oxide (PSO), known as a precursor of flavor chemicals in Allium species, was analyzed in scallions (Allium fistulosum L. var. Caespitosum) stored at 0 and 5 C for 1-5 …
Number of citations: 11 pubs.acs.org
JZ Gillies, E Cotter, CW Gillies… - The Journal of …, 1999 - ACS Publications
… Recently, propanethial S-oxide was detected in the vapor … deuterium incorporation in propanethial S-oxide obtained from an … of propanethial S-oxide from the process of cutting onions. …
Number of citations: 10 pubs.acs.org
M Kieninger, ON Ventura - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
… -oxide (−112.1 ± 8.4 kJ mol−1) and propanethial-S-oxide (−94.1 ± 8.4 kJ mol−1) are calculated, … Moreover, it was determined that the most stable isomer of propanethial S-oxide is in fact …
Number of citations: 4 pubs.rsc.org
JZ Gillies, CW Gillies, JU Grabow… - The Journal of …, 1996 - ACS Publications
… Propanethial S-oxide is of particular interest to Allium chemistry where there is substantial evidence that it is the onion lachrymatory factor. Penn used vacuum pyrolysis of organosulfur …
Number of citations: 19 pubs.acs.org
E Block, T Bayer, S Naganathan… - Journal of the American …, 1996 - ACS Publications
… ” oxidation 23 of either (E)-4/(E)-5 or (Z)-4/(Z)-5 at the sulfenyl sulfur with m-CPBA gave identical 1:1 mixtures of compounds characterized as (Z)-2-(alkylsulfinyl)propanethial S-oxide (Z)-…
Number of citations: 129 pubs.acs.org
E Block, A Wall - The Journal of Organic Chemistry, 1987 - ACS Publications
… and the stereochemistry of the ethyl group in the propanethial S-oxide adduct 10a. To complete the … We observed that the appearance of the NMR spectra of propanethial S-oxide-…
Number of citations: 58 pubs.acs.org
E Block, AJ Dane, S Thomas… - Journal of agricultural and …, 2010 - ACS Publications
… Traces of 1-propenyl groups are present as indicated by detection of propanethial S-oxide (LF); n-propyl groups were absent. The amount of 1-propenyl group is underestimated …
Number of citations: 137 pubs.acs.org
TLR White - scienceandfooducla.wordpress.com
… -propanethial-S-oxide to form odorous thiosulfanates [2]. Because syn-propanethial-S-oxide is … The nerves on your cornea detect the presence of syn-propanethial-S-oxide and send the …
Number of citations: 0 scienceandfooducla.wordpress.com

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